3-Phenyl-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine typically involves the reaction of 3-aryl-4-amino-5-mercapto-1,2,4-triazoles with benzaldehydes. This reaction is followed by condensation with ethyl bromoacetate or phenacyl bromide in the presence of triethylamine in refluxing ethanol . The reaction conditions are crucial for achieving high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the phenyl or pyridinyl groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .
Scientific Research Applications
3-Phenyl-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Phenyl-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes such as carbonic anhydrase and cholinesterase, thereby inhibiting their activity . This inhibition can lead to various therapeutic effects, such as reducing inflammation or combating microbial infections .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in the substitution pattern on the triazole and thiadiazine rings.
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds have a quinoxaline ring fused with a triazole ring, offering different biological activities.
1,2,4-Triazolo[4,3-b]pyridines: These compounds feature a pyridine ring fused with a triazole ring, which can lead to distinct chemical and biological properties.
Uniqueness
3-Phenyl-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine is unique due to its specific substitution pattern and the combination of phenyl and pyridinyl groups.
Properties
Molecular Formula |
C15H13N5S |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
3-phenyl-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine |
InChI |
InChI=1S/C15H13N5S/c1-2-6-12(7-3-1)14-17-18-15-20(14)10-19(11-21-15)13-8-4-5-9-16-13/h1-9H,10-11H2 |
InChI Key |
BPHQMZOEMMIWER-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CSC2=NN=C(N21)C3=CC=CC=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
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